molecular formula C10H11NO3 B117256 3,4,5-Trimethoxyphenyl-isocyanide CAS No. 147492-94-2

3,4,5-Trimethoxyphenyl-isocyanide

Cat. No. B117256
M. Wt: 193.2 g/mol
InChI Key: QKDULKOCRGSYRW-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenyl-isocyanide is a chemical compound with the molecular formula C10H11NO4 . It is also known by other names such as 5-Isocyanato-1,2,3-trimethoxybenzene .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxyphenyl-isocyanide consists of a six-membered electron-rich ring . This ring is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Trimethoxyphenyl-isocyanide include an average mass of 209.199 Da and a monoisotopic mass of 209.068802 Da .

Scientific Research Applications

Synthesis Applications

  • Synthesis of N-allyl-2,3-dihydrobenzoxazol-2-ylidene Complexes : The reaction of 2-trimethylsiloxyphenyl isocyanide with transition metal complexes like chromium(0) and tungsten(0) can lead to the formation of N-allyl-2,3-dihydrobenzoxazol-2-ylidene complexes, which are useful in organometallic chemistry (Tamm & Hahn, 1999).

  • Isocyanide and Ylidene Complexes of Boron : Synthesis of isocyanide adducts like (2-(trimethylsiloxy)phenyl isocyanide)−triphenylborane and (1,2-dihydrobenzoxazol-2-ylidene)−triphenylborane involves 2-(trimethylsiloxy)phenyl isocyanide. These complexes have applications in the study of boron chemistry (Tamm, Lügger & Hahn, 1996).

  • Synthesis of Metal Complexes : Isocyanides like 2-trimethylsiloxyphenyl isocyanide are instrumental in synthesizing metal complexes with specific ligands, which are valuable in studying the molecular structures and properties of these complexes (Hahn & Tamm, 1995).

Applications in Multicomponent Reactions

  • Passerini and Ugi Multicomponent Reactions : Isocyanides are key components in Passerini three-component reactions and Ugi four-component reactions. These reactions are pivotal in the synthesis of various heterocycles and macrocycles, expanding the scope of synthetic chemistry (Wang et al., 2018).

  • Synthesis of Tetrazole Derivatives : In a three-component reaction involving isocyanides, carbodiimides, and trimethylsilyl azide, the production of 1,5-disubstituted 1H-tetrazole derivatives is notable. Such reactions proceed smoothly under mild conditions, demonstrating the versatility of isocyanides in organic synthesis (Kazemizadeh et al., 2012).

  • Synthesis of Indole-Trimethoxyphenyl Conjugates : The incorporation of the 3,4,5-trimethoxyphenyl moiety, a substructure in natural products, via reactions involving isocyanides, has been explored for potential anticancer activities. This highlights the relevance of isocyanides in medicinal chemistry (McCarthy et al., 2018).

Future Directions

Compounds containing the TMP group have shown promising effects against various diseases, indicating their potential as valuable agents across a wide range of biomedical applications . This suggests that 3,4,5-Trimethoxyphenyl-isocyanide and similar compounds could have significant potential in future research and therapeutic applications.

properties

IUPAC Name

5-isocyano-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDULKOCRGSYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxyphenyl-isocyanide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trimethoxyphenyl-isocyanide
Reactant of Route 2
3,4,5-Trimethoxyphenyl-isocyanide

Citations

For This Compound
6
Citations
JCA Boeyens, LM Cook, Y Ding… - Organic & …, 2003 - pubs.rsc.org
The aryl isocyanides 1–4 are converted at 150 C into the hexameric pyrazino[1,2-a:4,5-a′]diindoles 15–19. 4-Fluorophenyl isocyanide, when heated at 135 C, gave the hexamer 19 …
Number of citations: 20 pubs.rsc.org
R Nickisch, P Conen, SM Gabrielsen, MAR Meiera - pdfs.semanticscholar.org
1H-and 13C-and spectra were recorded on Bruker Avance DRX (500 MHz for 1H-and 126 MHz for 13C-NMR) or Bruker Ascend™ 400 (400 MHz for 1H-and 101 MHz for 13C-NMR). …
Number of citations: 0 pdfs.semanticscholar.org
M Giustiniano, T Pirali, A Massarotti, B Biletta… - …, 2010 - thieme-connect.com
Multicomponent reactions (MCRs), followed by subsequent transformations, are fascinating tools for the rapid and effective synthesis of molecular scaffolds with potential …
Number of citations: 16 www.thieme-connect.com
AV Ivanov, VS Shcherbakova, LN Sobenina - Russ. Chem. Rev, 2023 - researchgate.net
Pyrroles and their derivatives have been studied for more than a century in a variety of aspects, including methods of synthesis and diverse applications. The results of these studies are …
Number of citations: 0 www.researchgate.net
A Angyal, A Demjén, E Wéber, AK Kovács… - The Journal of …, 2018 - ACS Publications
A ZnCl 2 -catalyzed diastereoselective Joullié–Ugi three-component reaction from 2H-azirines, isocyanides, and carboxylic acids was established. The protocol allows the preparation …
Number of citations: 29 pubs.acs.org
G Kobayashi, T Saito, Y Kitano - Synthesis, 2011 - thieme-connect.com
Abstract Treatment of N-substituted formamides with chlorophosphate compounds such as PhOPOCl 2, EtOPOCl 2, Me 2 NPOCl 2, and (PhO) 2 POCl and tertiary amines such as …
Number of citations: 36 www.thieme-connect.com

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